2-Methoxyphenyl-(3-thienyl)methanol
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Overview
Description
2-Methoxyphenyl-(3-thienyl)methanol is an organic compound characterized by its unique structure, which includes a methoxy group attached to a phenyl ring and a thienyl group bonded to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyphenyl-(3-thienyl)methanol typically involves the reaction of 2-methoxybenzaldehyde with thiophene-3-carbinol under acidic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the thienyl group attacks the carbonyl carbon of the aldehyde, followed by reduction to form the final product.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using a continuous flow reactor, which allows for better control over reaction conditions and improved yield. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxyphenyl-(3-thienyl)methanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) in acidic conditions.
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reactions with halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or aldehydes.
Substitution: Generation of halogenated derivatives.
Scientific Research Applications
2-Methoxyphenyl-(3-thienyl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances and flavoring agents due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-Methoxyphenyl-(3-thienyl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways in cells.
Comparison with Similar Compounds
2-Methoxybenzyl alcohol
3-Thienylmethanol
2-Methoxyphenol
Uniqueness: 2-Methoxyphenyl-(3-thienyl)methanol is unique due to its combination of methoxy and thienyl groups, which confer distinct chemical and biological properties compared to its similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for innovation in both research and industry.
Properties
IUPAC Name |
(2-methoxyphenyl)-thiophen-3-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2S/c1-14-11-5-3-2-4-10(11)12(13)9-6-7-15-8-9/h2-8,12-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMZVRDZKRJBPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C2=CSC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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